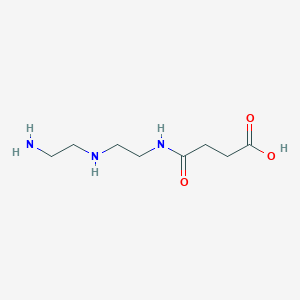
4-((2-((2-Aminoethyl)amino)ethyl)amino)-4-oxobutanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-((2-Aminoethyl)amino)ethyl)amino)-4-oxobutanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of multiple amino groups and a ketone functional group, making it a versatile molecule in chemical synthesis and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-((2-Aminoethyl)amino)ethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-aminoethylamine with succinic anhydride under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are meticulously controlled to maintain product purity and consistency. Advanced purification techniques such as crystallization and chromatography are employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-((2-Aminoethyl)amino)ethyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated compounds and alkylating agents are typical reagents.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-((2-((2-Aminoethyl)amino)ethyl)amino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism by which 4-((2-((2-Aminoethyl)amino)ethyl)amino)-4-oxobutanoic acid exerts its effects involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ketone group can participate in redox reactions, altering cellular metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanolamine: Contains a primary amine and a hydroxyl group.
Aminoethylethanolamine: Features both primary and secondary amine groups.
(2-Aminoethyl)trimethylammonium chloride: Contains a quaternary ammonium group.
Uniqueness
4-((2-((2-Aminoethyl)amino)ethyl)amino)-4-oxobutanoic acid is unique due to its combination of multiple amino groups and a ketone functional group, which provides it with distinct chemical reactivity and biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C8H17N3O3 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
4-[2-(2-aminoethylamino)ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C8H17N3O3/c9-3-4-10-5-6-11-7(12)1-2-8(13)14/h10H,1-6,9H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
KBCFVEXCBWBIER-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)C(=O)NCCNCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13144147.png)


![N-(4-([2,3'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13144162.png)
![8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13144178.png)
![Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13144180.png)
![Valine,N-[(2,5-dimethylphenyl)sulfonyl]-](/img/structure/B13144186.png)

![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)

![[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)


